(5-Bromo-2,3-difluoro-4-methylphenyl)methanol
Description
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol is a halogenated aromatic alcohol characterized by a benzene ring substituted with bromine at position 5, fluorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl (-CH₂OH) group. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemicals, and polymer synthesis. The bromine atom enhances electrophilic substitution reactivity, while the fluorine atoms increase electronegativity and metabolic stability. The hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation .
Properties
IUPAC Name |
(5-bromo-2,3-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2,12H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFTQKVNASGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluoro-4-methylphenyl)methanol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Bromo-2,3-difluoro-4-methylphenyl)aldehyde or (5-Bromo-2,3-difluoro-4-methylbenzoic acid). Substitution reactions can produce a wide range of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-difluoro-4-methylphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
(5-Bromo-2,4-difluorophenyl)methanol
- Substituents : Bromine (position 5), fluorine (positions 2 and 4), hydroxymethyl.
- Key Differences: The fluorine atoms are at positions 2 and 4 instead of 2 and 3. Market reports indicate higher global production capacity (2020–2025) due to its use in polymer precursors .
5-Bromo-2,3-dimethylindole
- Structure : Indole ring with bromine (position 5), methyl groups (positions 2 and 3).
- Key Differences : The indole core introduces nitrogen, enabling hydrogen bonding and π-π stacking in pharmaceuticals. Lacks fluorine atoms and hydroxymethyl group, limiting its utility in polar solvents or further derivatization .
5-Bromo-2,4-difluoroaniline
- Functional Group : Aniline (-NH₂) instead of hydroxymethyl.
- Key Differences: The amino group increases nucleophilicity, making it reactive in diazotization or coupling reactions. However, it lacks the hydroxymethyl group’s versatility for ester or ether formation .
Physical and Chemical Properties
Notes:
Target Compound
- Synthesis: Likely involves bromination of a pre-fluorinated toluene derivative, followed by hydroxymethylation via Riemer-Tiemann or Friedel-Crafts reactions. Limited details in evidence, but analogous methods are noted for 5-bromo-2,3-dimethylindole (e.g., cyclization of p-bromophenylhydrazine derivatives) .
Comparative Compounds
- (5-Bromo-2,4-difluorophenyl)methanol: Produced via similar halogenation steps but requires regioselective fluorination at positions 2 and 4. Industrial scalability is higher, with 2025 projections citing 41.4 kD molecular weight copolymers derived from related intermediates .
- 5-Bromo-2,4-difluoroaniline : Synthesized via catalytic amination of bromodifluorobenzene, a process sensitive to over-reduction .
Biological Activity
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of a phenolic structure with bromine and fluorine substituents, which are known to influence its biological properties. The presence of these halogens can enhance the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, particularly enzymes and receptors. The halogen substituents may affect binding affinities and specificity, potentially leading to inhibition or activation of specific biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing signal transduction processes.
Biological Activity Data
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Table 1 summarizes the antimicrobial efficacy of the compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | Bactericidal |
| Escherichia coli | 1.0 μg/mL | Bacteriostatic |
| Candida albicans | 0.25 μg/mL | Fungicidal |
Case Studies
Comparative Analysis
When compared to structurally similar compounds such as (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol and others, this compound exhibits unique properties due to its specific substitution pattern.
Table 2: Comparison with Similar Compounds
| Compound | MIC (μg/mL) | Biological Activity |
|---|---|---|
| This compound | 0.25 | Antifungal |
| (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol | 0.50 | Antibacterial |
| (5-Bromo-2-fluoro-4-chlorophenyl)methanol | 1.00 | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
